Methyl O-isobutyl-L-serinate
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Overview
Description
Methyl O-isobutyl-L-serinate is a chemical compound with the molecular formula C8H17NO3 It is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl O-isobutyl-L-serinate can be synthesized through esterification reactions involving L-serine and isobutyl alcohol. The reaction typically requires an acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like methanol or ethanol to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl O-isobutyl-L-serinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Methyl O-isobutyl-L-serinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl O-isobutyl-L-serinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
L-Serine Methyl Ester Hydrochloride: A closely related compound with similar chemical properties and applications.
Methyl Isobutyl Ketone: Although structurally different, it shares some chemical reactivity with Methyl O-isobutyl-L-serinate .
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the isobutyl group, which imparts distinct chemical and physical properties. These characteristics make it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
InChI |
InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
HWUGAXPBGUWGTK-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)COC[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)COCC(C(=O)OC)N |
Origin of Product |
United States |
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